N-Ethyl-1-(1H-imidazol-2-yl)propan-1-amine hydrochloride
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Overview
Description
N-Ethyl-1-(1H-imidazol-2-yl)propan-1-amine hydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its diverse biological and chemical properties, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-(1H-imidazol-2-yl)propan-1-amine hydrochloride typically involves the reaction of an imidazole derivative with an appropriate alkylating agent. One common method includes the alkylation of 1H-imidazole with ethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-chloropropane to yield N-Ethyl-1-(1H-imidazol-2-yl)propan-1-amine. The final step involves the conversion of this amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-(1H-imidazol-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-ethyl-1-(1H-imidazol-2-yl)propan-1-one.
Reduction: Formation of N-ethyl-1-(1H-imidazol-2-yl)propan-1-amine.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
N-Ethyl-1-(1H-imidazol-2-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-1-(1H-imidazol-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This compound may also interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: The parent compound with similar chemical properties.
N-Methyl-1-(1H-imidazol-2-yl)propan-1-amine: A methylated analog with slightly different biological activities.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Another imidazole derivative with distinct chemical and biological properties.
Uniqueness
N-Ethyl-1-(1H-imidazol-2-yl)propan-1-amine hydrochloride is unique due to its specific alkylation pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H16ClN3 |
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Molecular Weight |
189.68 g/mol |
IUPAC Name |
N-ethyl-1-(1H-imidazol-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-3-7(9-4-2)8-10-5-6-11-8;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H |
InChI Key |
MXZHCHKINOPBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CN1)NCC.Cl |
Origin of Product |
United States |
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